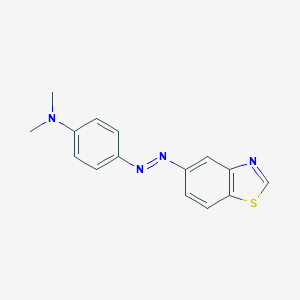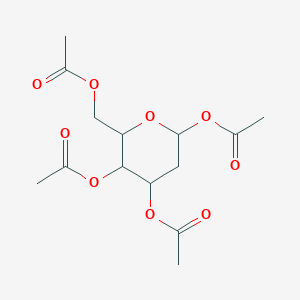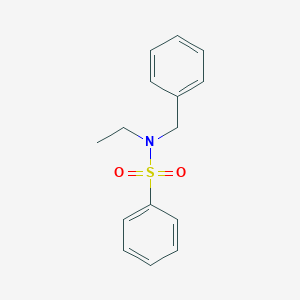
D-6-Methyl-8-cyanomethylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-6-Methyl-8-cyanomethylergoline, also known as MCME, is a chemical compound that belongs to the ergoline family. It is a synthetic analog of ergot alkaloids and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
D-6-Methyl-8-cyanomethylergoline acts as a partial agonist at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also has affinity for dopamine receptors, which are involved in the regulation of movement and reward. D-6-Methyl-8-cyanomethylergoline's mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
D-6-Methyl-8-cyanomethylergoline has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. D-6-Methyl-8-cyanomethylergoline has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
D-6-Methyl-8-cyanomethylergoline has several advantages for use in lab experiments. It is a potent and selective agonist for serotonin and dopamine receptors, allowing for precise modulation of neurotransmitter activity. It also has a long half-life, making it ideal for studying the long-term effects of drug treatment. However, D-6-Methyl-8-cyanomethylergoline has some limitations, including its low solubility in water and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on D-6-Methyl-8-cyanomethylergoline. One area of interest is its potential use in treating neurological disorders, particularly Parkinson's disease and schizophrenia. D-6-Methyl-8-cyanomethylergoline's effects on dopamine and serotonin receptors could make it a promising candidate for drug development in these areas. Another area of interest is its potential use in studying the role of serotonin and dopamine in the regulation of mood and behavior. Further research is needed to fully understand the mechanisms underlying D-6-Methyl-8-cyanomethylergoline's effects and its potential applications in scientific research.
Conclusion:
D-6-Methyl-8-cyanomethylergoline is a synthetic analog of ergot alkaloids that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been investigated for its potential use in treating various neurological disorders. D-6-Methyl-8-cyanomethylergoline's mechanism of action is not fully understood, but it is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter release and neuronal activity. Further research is needed to fully understand the potential applications of D-6-Methyl-8-cyanomethylergoline in scientific research.
Méthodes De Synthèse
The synthesis of D-6-Methyl-8-cyanomethylergoline involves the reaction of 6-methyl-8-nitroergoline with cyanomethyl magnesium bromide. The resulting product is then reduced to D-6-Methyl-8-cyanomethylergoline using lithium aluminum hydride. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
D-6-Methyl-8-cyanomethylergoline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the central nervous system, particularly its interactions with serotonin receptors. D-6-Methyl-8-cyanomethylergoline has also been investigated for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
18051-18-8 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14?,16-/m1/s1 |
Clé InChI |
LBMFWYCMCHRLBU-YTXUZFAGSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Synonymes |
6-methyl-8 beta-ergoline acetonitrile 6-methyl-8 beta-ergoline acetonitrile, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, monohydrochloride, (8alpha,10beta)-isomer 6-methyl-8 beta-ergoline acetonitrile, monomesylate, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, tartrate, (8beta)-(R-(R*,R*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)





![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)




